![molecular formula C8H9N3 B2366758 5-Metil-imidazo[1,2-a]piridin-3-amina CAS No. 81809-82-7](/img/structure/B2366758.png)

5-Metil-imidazo[1,2-a]piridin-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

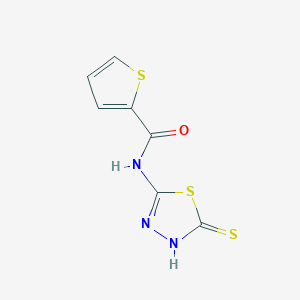

“5-Methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the empirical formula C8H9N3 . It is also known as “5-Amino-3-methylimidazo[1,2-a]pyridine” and has a molecular weight of 147.18 . The IUPAC name for this compound is "3-methylimidazo[1,2-a]pyridin-5-amine" .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “5-Methylimidazo[1,2-a]pyridin-3-amine”, has been achieved through various strategies . One approach involves the condensation of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . Another method involves the synthesis of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives . The structures of these synthesized compounds have been confirmed by 1H and 13C NMR and mass spectral analysis .

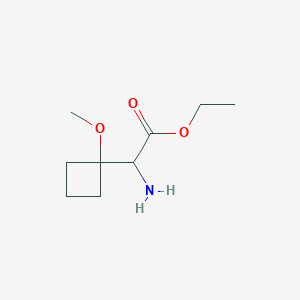

Molecular Structure Analysis

The molecular structure of “5-Methylimidazo[1,2-a]pyridin-3-amine” is characterized by an imidazole ring fused to a pyridine ring . The InChI code for this compound is "1S/C8H9N3/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,9H2,1H3" .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “5-Methylimidazo[1,2-a]pyridin-3-amine”, have been synthesized through various chemical reactions . These reactions include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Physical and Chemical Properties Analysis

The physical and chemical properties of “5-Methylimidazo[1,2-a]pyridin-3-amine” include its molecular weight of 147.18 and its empirical formula of C8H9N3 . Its IUPAC name is "3-methylimidazo[1,2-a]pyridin-5-amine" .

Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Los análogos de Imidazo[1,2-a]piridina, incluyendo 5-Metil-imidazo[1,2-a]piridin-3-amina, han sido reconocidos como potenciales agentes antituberculosos . Exhiben actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los medicamentos (XDR-TB) .

Propiedades Antivirales

Se ha demostrado que las Imidazo[1,2-a]piridinas son altamente activas contra el citomegalovirus humano . Esto sugiere que this compound podría utilizarse potencialmente en el tratamiento de infecciones virales .

Medicación Antiulcerosa

Se ha informado que las Imidazo[1,2-a]piridinas poseen propiedades antiulcerosas . Esto indica que this compound podría explorarse para su uso potencial en el tratamiento de úlceras .

Aplicaciones Antibacterianas

Las Imidazo[1,2-a]piridinas han demostrado propiedades antibacterianas . Esto sugiere que this compound podría utilizarse en el desarrollo de nuevos fármacos antibacterianos .

Aplicaciones Antitumorales

Se ha descubierto que las Imidazo[1,2-a]piridinas tienen propiedades anticancerígenas . Esto implica que this compound podría utilizarse potencialmente en el tratamiento del cáncer .

Aplicaciones Antifúngicas

Las Imidazo[1,2-a]piridinas, incluyendo this compound, han mostrado propiedades antifúngicas . Esto sugiere que podrían utilizarse en el tratamiento de infecciones fúngicas .

Inhibidores de la Quinasa Dependiente de Ciclina (CDK)

Las Imidazo[1,2-a]piridinas se han descrito como inhibidores de la quinasa dependiente de ciclina (CDK) . Esto indica que this compound podría utilizarse en el desarrollo de fármacos que inhiben la CDK, que desempeña un papel crucial en la regulación del ciclo celular .

Bloqueadores de los Canales de Calcio

Se ha informado que las Imidazo[1,2-a]piridinas actúan como bloqueadores de los canales de calcio . Esto sugiere que this compound podría utilizarse en el tratamiento de afecciones como la hipertensión y la angina .

Mecanismo De Acción

Target of Action

5-Methylimidazo[1,2-a]pyridin-3-amine is a type of imidazopyridine, which has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have been found to inhibit glutamine synthetase (MtGS), a potential target for tuberculosis drug development .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating tuberculosis strains .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine analogues can affect the tuberculosis bacterial load, suggesting they may interfere with the bacterial replication pathways .

Result of Action

In the case of tuberculosis treatment, imidazo[1,2-a]pyridine analogues have been shown to reduce the bacterial load by 90%, 99%, and 99.9% when treated with varying doses . This suggests that 5-Methylimidazo[1,2-a]pyridin-3-amine may have a similar effect, although specific studies would be needed to confirm this.

Safety and Hazards

Safety information for “5-Methylimidazo[1,2-a]pyridin-3-amine” suggests that it should be handled with care. Users are advised to wear suitable protective clothing and avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols, and to use non-sparking tools .

Direcciones Futuras

Recent research has focused on the development of new synthetic protocols for the construction of imidazo[1,2-a]pyridines, including “5-Methylimidazo[1,2-a]pyridin-3-amine”, aiming to improve the ecological impact of the classical schemes . This includes the development of metal-free direct synthesis of imidazo[1,2-a]pyridines .

Análisis Bioquímico

Biochemical Properties

The direct functionalization of 5-Methylimidazo[1,2-a]pyridin-3-amine has been considered as one of the most efficient strategies for the construction of its derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

For instance, some derivatives exhibit potent inhibitory activity against cancer cell lines .

Molecular Mechanism

Imidazo[1,2-a]pyridine derivatives have been reported to show significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Temporal Effects in Laboratory Settings

The synthesis of imidazo[1,2-a]pyridines has been reported to be reasonably fast, very clean, high yielding, and environmentally benign .

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to be involved in various chemosynthetic methodologies .

Propiedades

IUPAC Name |

5-methylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOVIOAGEVTUMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC=C(N12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366681.png)

![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2366685.png)

![2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2366696.png)